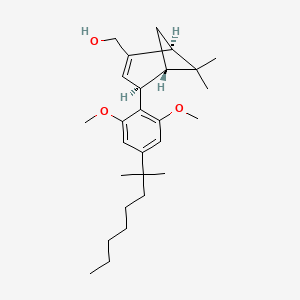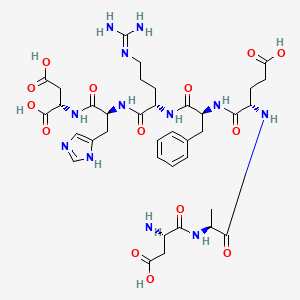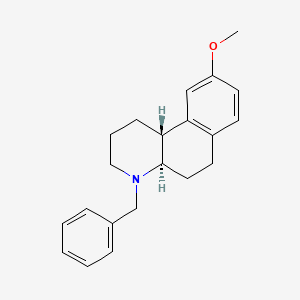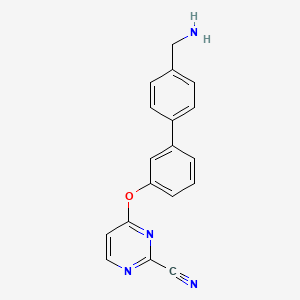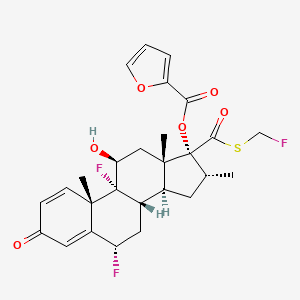
Fluticasonefuroat
Übersicht
Beschreibung
Fluticasone furoate is a synthetic glucocorticoid used primarily as an inhaled corticosteroid for the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD). It is also available as a nasal spray to manage symptoms of allergic rhinitis. This compound was first approved for medical use in 2007 and is known for its potent anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Fluticasonfuroat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird zur Untersuchung synthetischer Glukokortikoide und ihrer chemischen Eigenschaften verwendet.
Biologie: Es wird verwendet, um die Auswirkungen von Glukokortikoiden auf verschiedene biologische Prozesse, einschließlich Entzündungen und Immunreaktionen, zu untersuchen.
Medizin: Es wird häufig zur Behandlung von Asthma, COPD und allergischer Rhinitis eingesetzt.
Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von Inhalatoren und Nasensprays verwendet.
5. Wirkmechanismus
Fluticasonfuroat entfaltet seine Wirkung durch Bindung an den Glukokortikoidrezeptor, was zur Hemmung von Entzündungsmediatoren wie Zytokinen, Histaminen und Leukotrienen führt. Diese Bindung reduziert Entzündungen und unterdrückt die Immunantwort. Die Verbindung weist eine hohe Bindungsaffinität zum Glukokortikoidrezeptor auf, was zu ihren starken entzündungshemmenden Wirkungen beiträgt .
Ähnliche Verbindungen:
Fluticasonpropionat: Ein weiteres synthetisches Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.
Budesonid: Ein Kortikosteroid, das für ähnliche Indikationen eingesetzt wird, jedoch eine andere chemische Struktur und einen anderen Wirkmechanismus aufweist.
Mometason: Ein weiteres Kortikosteroid mit ähnlichen Anwendungen, aber unterschiedlichen Potenz- und Nebenwirkungsprofilen
Einzigartigkeit: Fluticasonfuroat ist einzigartig aufgrund seiner hohen Bindungsaffinität zum Glukokortikoidrezeptor und seiner Fähigkeit, in Kombination mit anderen Medikamenten wie Vilanterol zur Steigerung der therapeutischen Wirkung eingesetzt zu werden. Seine einmal tägliche Dosierung verbessert auch die Patientengemässheit im Vergleich zu anderen Kortikosteroiden, die mehrmals täglich verabreicht werden müssen .
Wirkmechanismus
Fluticasone furoate, also known as Veramyst, is a synthetic glucocorticoid used for the treatment of inflammatory conditions . Here is a detailed overview of its mechanism of action:
Target of Action
Fluticasone furoate primarily targets the human glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Fluticasone furoate interacts with its target by binding to the glucocorticoid receptor with a binding affinity that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate . This interaction results in changes in the transcription of various genes, leading to altered protein synthesis .
Biochemical Pathways
The binding of fluticasone furoate to the glucocorticoid receptor affects multiple biochemical pathways. It inhibits the function of immune cells, such as T lymphocytes and macrophages, by interfering with their activation and proliferation . It also depresses the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
Fluticasone furoate exhibits a half-life of approximately 24 hours . The systemic bioavailability of fluticasone furoate when administered by inhalation is 13.9%, primarily due to absorption of the inhaled portion of the dose delivered to the lung . Oral bioavailability from the swallowed portion of the dose is low (approximately 1.3%) due to extensive first-pass metabolism .
Result of Action
The action of fluticasone furoate results in a reduction of inflammation and immune response. This is achieved through the suppression of multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .
Biochemische Analyse
Biochemical Properties
Fluticasone Furoate enters target cells and binds to glucocorticoid receptors (GRs), which are found in the cytoplasm of many cell types . Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes . It is suggested that being a corticosteroid, it exhibits its anti-inflammatory effect on multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .
Cellular Effects
In vitro experiments show Fluticasone Furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats .
Molecular Mechanism
Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes, leading to its translocation into the cell nucleus . Binding of the Fluticasone Furoate-GR complex to GREs modulates the transcription of target genes, leading to the production of mRNA molecules .
Temporal Effects in Laboratory Settings
Fluticasone Furoate has been shown to have a clearly defined elimination phase, thus allowing estimation of AUCinf and t1/2 . The results showed that all subjects had measurable Fluticasone Furoate plasma concentrations at all time points . Median Tmax was 1.33 h (range = 0.75–6.00), mean Cmax was 13.05 ± 7.59 pg/mL, mean AUCt was 148.48 ± 77.76 pg/mL * h, mean AUCinf was 279.07 ± 187.81 pg/mL * h, and mean t1/2 was 31.67 ± 29.23 h .
Dosage Effects in Animal Models
The in vivo anti-inflammatory activity of Fluticasone Furoate was assessed in the Brown Norway rat ovalbumin-induced lung eosinophilia model of allergic lung inflammation . At a dose of only 30 μg, Fluticasone Furoate achieved almost total inhibition of eosinophil influx into the lung; an inhibition that was greater than that seen with the same dose of fluticasone propionate .
Metabolic Pathways
Fluticasone Furoate is cleared from systemic circulation principally by hepatic metabolism via CYP3A4 to metabolites with significantly reduced corticosteroid activity . The predominant pathway was removal of the S-fluoromethyl carbothioate group, to yield the 17β carboxylic acid (GW694301X, M10) . Other pathways included oxidative defluorination to yield a hydroxyl at the C6 position .
Transport and Distribution
Following a single 250 μg IV dose of Fluticasone Furoate, it showed a t1/2 of 15.12 h, volume of distribution of 608.4 L, and clearance of 57.45 L/h . Fluticasone Furoate is absorbed systemically primarily via lungs .
Subcellular Localization
Fluticasone Furoate enters target cells and binds to glucocorticoid receptors (GRs), which are found in the cytoplasm of many cell types . Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes, leading to its translocation into the cell nucleus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Fluticasonfuroat erfolgt in mehreren Schritten. Eine weitere Methode beinhaltet die Kristallisation von Fluticasonfuroat aus einem organischen Lösungsmittel wie Toluol oder Xylol unter Erwärmungsbedingungen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Fluticasonfuroat erfolgt typischerweise in großtechnischer Synthese unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit des Produkts zu gewährleisten. Der Prozess umfasst Schritte wie Aktivierung mit Carbonyldiimidazol, Reaktion mit Schwefelwasserstoffgas und Kristallisation aus Lösungsmitteln wie 2-Butanon .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fluticasonfuroat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefelwasserstoffgas, Carbonyldiimidazol und Fluormethylierungsreagenzien. Die Bedingungen beinhalten oft kontrollierte Temperaturen und spezifische Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Fluticasonfuroat selbst, das sich durch seine starken entzündungshemmenden Eigenschaften auszeichnet .
Vergleich Mit ähnlichen Verbindungen
Fluticasone propionate: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A corticosteroid used for similar indications but with a different chemical structure and mechanism of action.
Mometasone: Another corticosteroid with similar uses but different potency and side effect profiles
Uniqueness: Fluticasone furoate is unique due to its high binding affinity for the glucocorticoid receptor and its ability to be used in combination with other medications such as vilanterol for enhanced therapeutic effects. Its once-daily dosing regimen also improves patient compliance compared to other corticosteroids that require multiple daily doses .
Eigenschaften
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULMSXFIHGYFS-VLSRWLAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024827 | |
| Record name | Fluticasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fluticasone furoate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats. | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
397864-44-7 | |
| Record name | Fluticasone furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397864-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone furoate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
250-252 | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


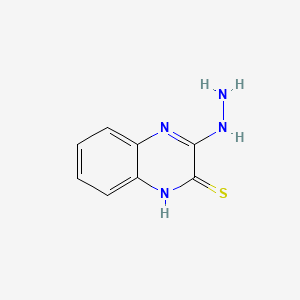
![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

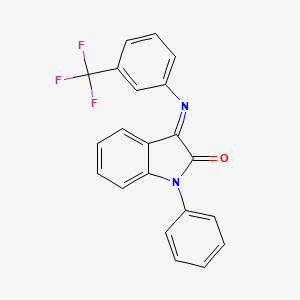
![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)
